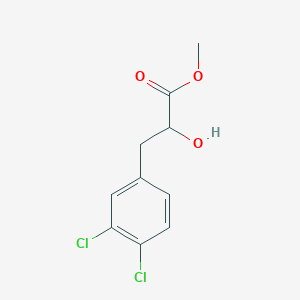
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of cyclopropylmethanamine, where the phenyl ring is substituted with bromine and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation to form the cyclopropyl ring.
Amination: Finally, the cyclopropyl intermediate is treated with methanamine to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation could produce a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The cyclopropyl ring may also play a role in its biological activity by affecting its conformation and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the bromine and methoxy substitutions but differs in the core structure.
2-Bromo-4,5-dimethoxyphenyl)methanol: Similar substitution pattern but with a hydroxyl group instead of an amine.
Uniqueness
(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl ring, which can impart different chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
[2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3 |
InChI-Schlüssel |
LKOHSNVMIUXELC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2CC2CN)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



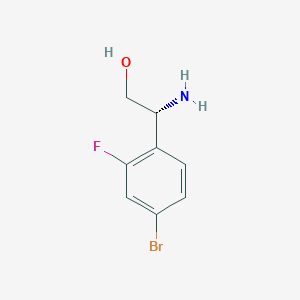
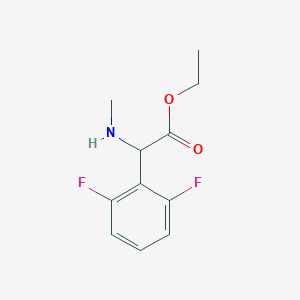
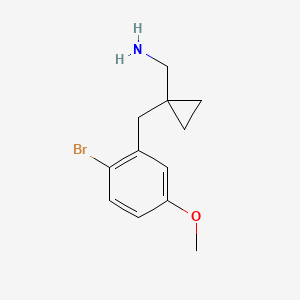
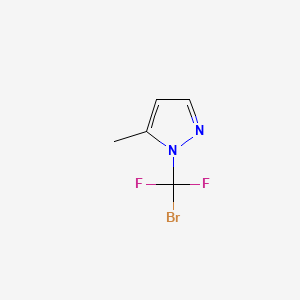
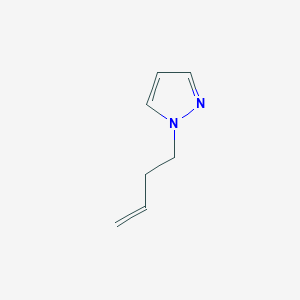
![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
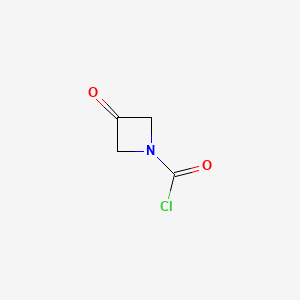

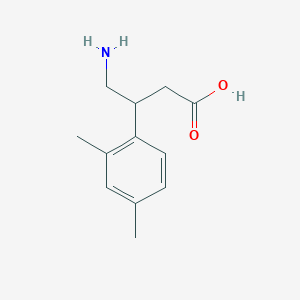
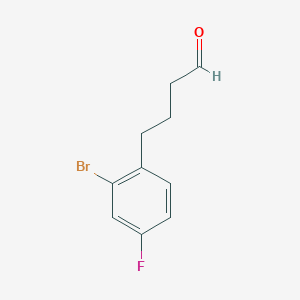

![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)
